Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
JWH 122 is a synthetic cannabinoid (CB) that displays high-affinities for both CB1 (Ki = 0.69 nM) and CB2 (Ki = 1.2 nM) receptors. It has been detected in commercially-available herbal products. JWH 122 7-methylnaphthyl isomer differs from JWH 122 in that the methyl group is attached to the naphthyl rings at the 7, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.
Brand Name:
Vulcanchem
CAS No.:
824960-56-7
VCID:
VC0163935
InChI:
InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-19-14-13-18(2)16-22(19)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
SMILES:
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C
Molecular Formula:
C25H25NO
Molecular Weight:
355.5 g/mol
Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
CAS No.: 824960-56-7
Cat. No.: VC0163935
Molecular Formula: C25H25NO
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 122 is a synthetic cannabinoid (CB) that displays high-affinities for both CB1 (Ki = 0.69 nM) and CB2 (Ki = 1.2 nM) receptors. It has been detected in commercially-available herbal products. JWH 122 7-methylnaphthyl isomer differs from JWH 122 in that the methyl group is attached to the naphthyl rings at the 7, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes. |
|---|---|
| CAS No. | 824960-56-7 |
| Molecular Formula | C25H25NO |
| Molecular Weight | 355.5 g/mol |
| IUPAC Name | (7-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
| Standard InChI | InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-19-14-13-18(2)16-22(19)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 |
| Standard InChI Key | NULKGPOKWWKWBU-UHFFFAOYSA-N |
| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C |
| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C |
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